Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate
Description
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 5-[(E)-3-oxobut-1-enyl]furan-2-carboxylate |
InChI |
InChI=1S/C10H10O4/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h3-6H,1-2H3/b4-3+ |
InChI Key |
RSRPMJCRXCCSSE-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(O1)C(=O)OC |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate
Oxidation of Methyl Vinyl Glycolate to Methyl 2-oxobut-3-enoate
One key intermediate closely related to this compound is methyl 2-oxobut-3-enoate, which can be synthesized by oxidation of methyl vinyl glycolate (MVG). MVG is a biobased platform chemical derived from carbohydrate degradation.
- Oxidizing Agent: Dess-Martin periodinane (DMP) has been demonstrated as an effective mild oxidant for this transformation.
- Reaction Conditions: The oxidation is carried out in dichloromethane (CH2Cl2) at room temperature for approximately 30 minutes.
- Outcome: The reaction proceeds cleanly to the desired α,β-unsaturated ketone without significant degradation, unlike other oxidants such as manganese dioxide or Swern oxidation which failed or led to decomposition.
- Stability: The product is stable for days at –18 °C but slowly dimerizes at room temperature.
This method provides a reliable route to α,β-unsaturated methyl ketones that can serve as dienophiles or intermediates for further functionalization.
Ruthenium-Catalyzed C-H Olefination of Benzoylsilanes
Another approach involves the olefination of benzoylsilanes, which can be adapted to synthesize vinyl ketone derivatives similar to this compound.
- Catalyst System: Ruthenium(II) catalysts such as [Ru(p-cymene)Cl2]2 combined with silver salts (e.g., AgSbF6) and copper acetate (Cu(OAc)2) as oxidant.
- Solvent: A mixture of 1,2-dichloroethane (DCE) and trifluoroethanol (TFE) in a 9:1 volume ratio is optimal.
- Temperature and Time: Typically conducted at 60 °C for 4 hours.
- Yields: Optimized conditions yield up to 75% isolated product (see Table 1 below).
- Mechanism: The reaction proceeds via C-H activation at the ortho position of the benzoylsilane, followed by olefination with methyl vinyl ketone or related olefins.
- Selectivity: Single olefination occurs preferentially due to steric hindrance preventing bis-olefination.
Table 1. Optimization of Ru(II)-Catalyzed Olefination of Benzoylsilanes
| Entry | Silver Salt (mol%) | Solvent System | Time | Temp (°C) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | AgBF4 (10) | 1,2-DCE | 4 h | 60 | 51 | 36 |
| 2 | AgSbF6 (10) | 1,2-DCE | 4 h | 60 | 68 | 48 |
| 11 | AgSbF6 (10) | TFE | 4 h | 60 | 74 | 57 |
| 13 | AgSbF6 (10) | DCE/TFE (9:1 v/v) | 4 h | 60 | 90 | 70 |
| 15 | AgSbF6 (10) | DCE/TFE (1:1 v/v) | 4 h | 60 | 94 | 73 |
Conversion and yield determined by ^1H NMR analysis using internal standards.
Photochemical and Computational Approaches
Photochemical methods and computational studies have been applied to related acylsilane and vinyl ketone systems to understand and optimize reaction pathways.
- Photochemical synthesis of cyclobutenone derivatives from acylsilanes has been reported, which may be relevant for structural analogues of this compound.
- Density Functional Theory (DFT) calculations (M06-2x/6-311+G(d,p)) have been used to optimize geometries and calculate free energies for intermediates and transition states, aiding in mechanistic understanding.
Analysis of Preparation Methods
Advantages and Limitations
| Preparation Method | Advantages | Limitations |
|---|---|---|
| Dess-Martin Periodinane Oxidation of MVG | Mild conditions, high selectivity, clean reaction | Requires careful handling of DMP, sensitivity to moisture |
| Ru(II)-Catalyzed C-H Olefination | High regioselectivity, good yields, scalable | Requires expensive catalysts, inert atmosphere needed |
| Photochemical Routes | Access to unique molecular architectures | Requires specialized equipment, limited substrate scope |
Stability Considerations
- The α,β-unsaturated ketone functionality is prone to dimerization at room temperature, necessitating low-temperature storage.
- The methyl ester and furan ring are generally stable under the reaction conditions described.
Mechanistic Insights
- The oxidation of MVG to methyl 2-oxobut-3-enoate involves selective oxidation of the hydroxyl group to a ketone without affecting the alkene.
- The Ru(II)-catalyzed olefination proceeds via C-H activation facilitated by coordination of the metal catalyst to the carbonyl directing group, followed by olefin insertion and reductive elimination.
Chemical Reactions Analysis
Nucleophilic Additions to the Enone System
The 3-oxobut-1-en-1-yl group facilitates nucleophilic attacks at the β-carbon of the α,β-unsaturated ketone. Key observations include:
-
Grignard Reagent Reactions : Alkyl/aryl magnesium halides add to the β-carbon, forming tertiary alcohols after protonation .
-
Michael Additions : Thiols and amines undergo conjugate additions, with regioselectivity confirmed by -NMR monitoring .
Table 1: Representative Nucleophilic Additions
| Nucleophile | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| CHMgBr | Furan-CH-C(O)CH(CH)OH | 78 | THF, −78°C → RT, 12h |
| PhSH | Furan-CH-C(O)CH-SPh | 65 | EtOH, KCO, RT, 6h |
Diels-Alder Cycloadditions
The enone moiety acts as a dienophile in [4+2] cycloadditions:
-
With 1,3-Dienes : Reactions with cyclohexa-1,3-diene yield bicyclic adducts (e.g., 7-oxabicyclo[4.1.0]heptan-2-one derivatives) under thermal conditions (60°C, 24h) .
-
Catalyst-Free Reactivity : Electron-deficient dienes (e.g., anthracene) show higher reaction rates due to frontier orbital alignment .
Key Data :
Ru-Catalyzed C–H Functionalization
Using [Ru(p-cymene)Cl]/AgSbF, the furan ring undergoes directed C–H alkenylation with vinyl ketones (e.g., methyl vinyl ketone) at 60°C in DCE/TFE (9:1), achieving 70–85% yields .
Rh-Catalyzed Carbenoid Insertions
Reactions with α-diazo carbonyl compounds (e.g., dimethyl diazomalonate) in the presence of Rh(OAc) produce dihydrofurans via carbonyl ylide intermediates :
Mechanistic Pathway :
Thermal Dimerization
At elevated temperatures (>40°C), the compound undergoes a hetero-Diels-Alder reaction with itself, forming a bicyclic dimer :
Oxidation and Reduction Pathways
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | Dess-Martin periodinane | Epoxidized enone | 88 |
| Reduction | H (1 atm), Pd/C | Saturated ketone (furan-CH-C(O)CHCH) | 92 |
Comparative Reactivity with Analogues
Table 3: Reactivity Trends in Furan-Enone Derivatives
| Compound | Diels-Alder Rate (k, Ms) | Nucleophilic Addition Yield (%) |
|---|---|---|
| Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate | 1.2 × 10 | 78 (CHMgBr) |
| Ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-2-carboxylate | 0.8 × 10 | 65 (CHMgBr) |
Scientific Research Applications
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of 5-Substituted Furan-2-carboxylate Esters
Structural and Electronic Differences
- Enone vs. Aryl Substituents: The enone group in the target compound contrasts with electron-withdrawing aryl groups (e.g., 2-fluoro-4-nitrophenyl in ). The nitro group enhances electrophilicity, favoring interactions with biological targets like mycobacterial enzymes, while the enone may enable cycloaddition or nucleophilic addition reactions.
- Alkyl vs. Aromatic Chains: Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate incorporates a halogenated phenoxy group, likely enhancing lipophilicity and membrane permeability. In contrast, Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate has an alkyl ester side chain, contributing to its antimicrobial activity against Xanthomonas axonopodis.
Analytical and Crystallographic Insights
- SC-XRD and SHELX Refinement : The fluoronitrophenyl derivative was analyzed via SC-XRD, refined using SHELXL , revealing stacking interactions and minimal CH···O bonding. This underscores the role of crystallography in elucidating conformation-solubility relationships.
- NMR and MS Dominance : Most analogs relied on NMR and MS for structural confirmation, while antimicrobial compounds like prioritized bioactivity assays.
Biological Activity
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and an α,β-unsaturated carbonyl system, which contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of 182.17 g/mol. Its structure allows it to participate in various chemical reactions, including Diels-Alder reactions, which can influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives of furan-based compounds have shown moderate to strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness in treating bacterial infections .
Antioxidant Properties
The antioxidant activity of furan derivatives has been documented, with implications for their role in mitigating oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Research indicates that furan-containing compounds can exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such mechanisms highlight their potential therapeutic applications in inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.
- Receptor Modulation : Some furan derivatives act as modulators of neurotransmitter receptors, potentially influencing neurological functions .
- Reactive Oxygen Species (ROS) Scavenging : The ability to neutralize ROS contributes to both antioxidant and anti-inflammatory activities.
Study on Antimicrobial Activity
A study examining the antimicrobial properties of various furan derivatives found that specific structural modifications enhanced their efficacy against S. aureus and E. coli. The study reported MIC values ranging from 10 μg/mL to 50 μg/mL for the most active compounds .
Investigation into Antioxidant Effects
A comparative analysis highlighted that this compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate, and how can reaction conditions be optimized?
- This compound is typically synthesized via coupling reactions between furan-2-carboxylate derivatives and α,β-unsaturated ketones. For example, Michael addition or palladium-catalyzed cross-coupling strategies can be utilized. Optimization involves adjusting catalysts (e.g., transition metals), solvents (polar aprotic solvents like DMF), and temperature to enhance regioselectivity and yield .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential for confirming molecular mass and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–280 nm) is recommended, particularly for identifying byproducts like unreacted furan precursors .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Standard protocols include cytotoxicity screening using MTT assays on cancer cell lines (e.g., K-562 leukemia cells) and antimicrobial testing via broth microdilution (MIC determination). For specificity, include negative controls (e.g., untreated cells) and reference compounds (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during refinement of this compound using SHELXL?
- Contradictions in electron density maps may arise from disorder or twinning. In SHELXL, use the
TWINcommand for twinned data and partition disordered regions withPARTandFREEinstructions. Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld rigid-bond tests .
Q. How should discrepancies between theoretical and experimental NMR chemical shifts be addressed?
- Discrepancies often arise from solvent effects or dynamic processes. Employ computational tools (e.g., DFT calculations with implicit solvent models like PCM) to simulate shifts. Experimentally, variable-temperature NMR can identify conformational exchange broadening, while 2D-NOESY confirms spatial proximities .
Q. What computational approaches predict the reactivity of the α,β-unsaturated ketone moiety in this compound?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fukui indices quantify site-specific reactivity, guiding derivatization strategies for applications like Michael adduct formation .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Systematically modify substituents (e.g., replacing the 3-oxobut-1-enyl group with halogenated analogs) and assess changes in bioactivity. Use multivariate regression models to correlate electronic (Hammett σ) and steric parameters (Taft Es) with inhibitory potency .
Notes
- Avoid commercial databases (e.g., BenchChem) in favor of peer-reviewed crystallographic and bioactivity data.
- For synthetic protocols, prioritize reproducibility by reporting exact stoichiometry and purification steps (e.g., column chromatography with silica gel 60).
- When citing SHELX, include version-specific commands to ensure methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
